![molecular formula C24H23N3O7S B5526600 2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)
2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate
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Description
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific literature on this compound is sparse, similar compounds, such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart, have been prepared through multi-step syntheses from corresponding acetoacetic esters. These processes include steps such as etherification, sulfonyl chloride reactions, amination, and esterification, highlighting the complexity and precision required in synthesizing such molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of organic compounds like this one is often elucidated using spectroscopic methods (NMR, IR, MS) and, in some cases, X-ray crystallography. For instance, the molecular structures of closely related compounds were confirmed through these techniques, demonstrating the presence of complex functional groups and molecular frameworks (Ajibade & Andrew, 2021). These structural analyses are crucial for understanding the reactivity and properties of the molecule.
Scientific Research Applications
Facile Access to Bicyclic Sultams
Rassadin et al. (2009) explored the synthesis of methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates using a process that might be relevant for synthesizing complex molecules like the one . This method involves sulfonylation and subsequent reactions to create bicyclic sultams, which could be analogous to the synthesis or functionalization steps for the target compound (Rassadin et al., 2009).
Synthesis of Pyrazoles
Moosavi‐Zare et al. (2013) described the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives. While the target compound is not a pyrazole, the methodologies for activating and conducting multi-component reactions could offer insights into potential synthetic routes for complex molecules, highlighting the importance of catalyst selection in organic synthesis (Moosavi‐Zare et al., 2013).
Novel Therapeutic Agents for Alzheimer’s Disease
Abbasi et al. (2018) investigated the synthesis of sulfonamides as potential therapeutic agents for Alzheimer’s disease. The research included the development of new compounds through reactions involving sulfonyl chlorides, which could be relevant to the synthetic strategies for producing compounds with sulfonyl groups similar to the target compound (Abbasi et al., 2018).
Self-assembly of Tetra-nuclear Lanthanide Clusters
Wang et al. (2018) detailed the construction of carbonate complexes through reactions involving atmospheric CO2 fixation. While the specific chemistry differs from the target compound, the principles of self-assembly and coordination chemistry in the creation of complex structures may provide valuable insights for researchers working with multifunctional organic molecules (Wang et al., 2018).
Sulfonated Thin-film Composite Nanofiltration Membranes
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes for dye treatment, demonstrating the application of sulfonated compounds in materials science. Though the application is different, understanding the functionalization and properties of sulfonated compounds could be relevant for exploring the material science applications of the target compound (Liu et al., 2012).
properties
IUPAC Name |
[4-[(E)-[[2-[N-(benzenesulfonyl)anilino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7S/c1-32-22-15-18(13-14-21(22)34-24(29)33-2)16-25-26-23(28)17-27(19-9-5-3-6-10-19)35(30,31)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNHLGYSDZTPD-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(E)-{[2-(N-phenylbenzenesulfonamido)acetamido]imino}methyl]phenyl methyl carbonate |
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